Methyl (2-aminoethyl)phosphonate
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Overview
Description
Methyl (2-aminoethyl)phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C–P) bond. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as medicine, agriculture, and industry. The unique chemical structure of this compound, which includes both an amino group and a phosphonate group, makes it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2-aminoethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 2-aminoethanol with phosphorus trichloride, followed by methylation. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl (2-aminoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkyl or acyl derivatives.
Scientific Research Applications
Methyl (2-aminoethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in the metabolism of phosphonates.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly for its antimicrobial properties.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2-aminoethyl)phosphonate involves its interaction with various molecular targets. The compound can mimic the structure of natural phosphates and carboxylates, allowing it to inhibit metabolic enzymes. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and other biological effects.
Comparison with Similar Compounds
2-Aminoethylphosphonic acid:
Phosphonoacetic acid: Another phosphonate compound with different functional groups.
Uniqueness: Methyl (2-aminoethyl)phosphonate is unique due to its combination of an amino group and a phosphonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in biological research.
Properties
CAS No. |
82155-11-1 |
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Molecular Formula |
C3H9NO3P- |
Molecular Weight |
138.08 g/mol |
IUPAC Name |
2-aminoethyl(methoxy)phosphinate |
InChI |
InChI=1S/C3H10NO3P/c1-7-8(5,6)3-2-4/h2-4H2,1H3,(H,5,6)/p-1 |
InChI Key |
CGVKWLMTKYHCRD-UHFFFAOYSA-M |
Canonical SMILES |
COP(=O)(CCN)[O-] |
Origin of Product |
United States |
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